

Technical Guide: Spectroscopic Analysis of C₁₃H₈FIN₂O₂S

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Compound of Interest

Compound Name: 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1001413-99-5

Cat. No.: B1291001

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Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound C₁₃H₈FIN₂O₂S does not correspond to a well-documented substance with readily available public spectroscopic data. Therefore, this guide presents a representative and hypothetical dataset for a plausible complex heterocyclic molecule with this molecular formula, such as a fluorinated, iodinated benzothiazole sulfonamide derivative. The data and protocols are compiled from established spectroscopic principles and data for structurally related compounds to serve as an illustrative technical whitepaper.

Abstract

The structural elucidation of novel chemical entities is fundamental to drug discovery and development. A multi-faceted analytical approach employing various spectroscopic techniques is essential for the unambiguous characterization of complex molecules. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of the hypothetical compound C₁₃H₈FIN₂O₂S, herein referred to as "Fluoriodobenzosulfon." The guide details representative data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, along with the detailed experimental protocols used for data acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data gathered for "Fluoriodobenzosulfon."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
11.52	br s	-	1H	SO ₂ -NH
8.21	d	2.1	1H	Ar-H
8.05	dd	8.8, 2.1	1H	Ar-H
7.95	d	8.5	1H	Ar-H
7.88	d	8.5	1H	Ar-H
7.65	t	8.7	1H	Ar-H
7.51	t	7.8	1H	Ar-H
7.40	t	7.8	1H	Ar-H

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
165.4	C=N (benzothiazole)
159.2 (d, JCF = 245 Hz)	C-F
152.1	Ar-C
141.8	Ar-C
138.5	Ar-C
135.0	Ar-C
129.3	Ar-CH
127.8	Ar-CH
125.1	Ar-CH
122.6	Ar-CH
116.7 (d, JCF = 23 Hz)	Ar-CH
114.9	Ar-CH
92.3	C-I

Mass Spectrometry (MS)

Mass spectrometry was used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data

m/z (Calculated)	m/z (Found)	Assignment
448.9271	448.9275	[M+H] ⁺
321.9560	321.9563	[M - C ₆ H ₄ SO ₂ +H] ⁺
283.9211	283.9215	[M - I] ⁺

Note: The presence of iodine (monoisotopic at 127 amu) results in a characteristic fragmentation pattern but does not produce a significant M+2 peak like chlorine or bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: FT-IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm-1)	Intensity	Assignment
3265	Medium, Sharp	N-H Stretch (Sulfonamide)[1] [2]
3080	Medium	Aromatic C-H Stretch
1610	Strong	C=N Stretch (Benzothiazole)
1585, 1470	Strong	Aromatic C=C Stretch
1335	Strong	S=O Asymmetric Stretch (Sulfonamide)[1][2]
1250	Strong	C-F Stretch
1158	Strong	S=O Symmetric Stretch (Sulfonamide)[1][2]
915	Medium	S-N Stretch[1]
820	Strong	C-H Out-of-Plane Bending

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

A sample of approximately 15 mg of the compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).[3] The solution was filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter. ¹H and ¹³C NMR spectra were recorded on a

500 MHz spectrometer.[4][5] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a reference.[5]

Mass Spectrometry

The sample was prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol.[6] This stock solution was further diluted to a final concentration of approximately 10 µg/mL.[6] High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[7][8] The instrument ionizes the chemical compounds to generate charged molecules or fragments, which are then separated based on their mass-to-charge ratio.[7][9]

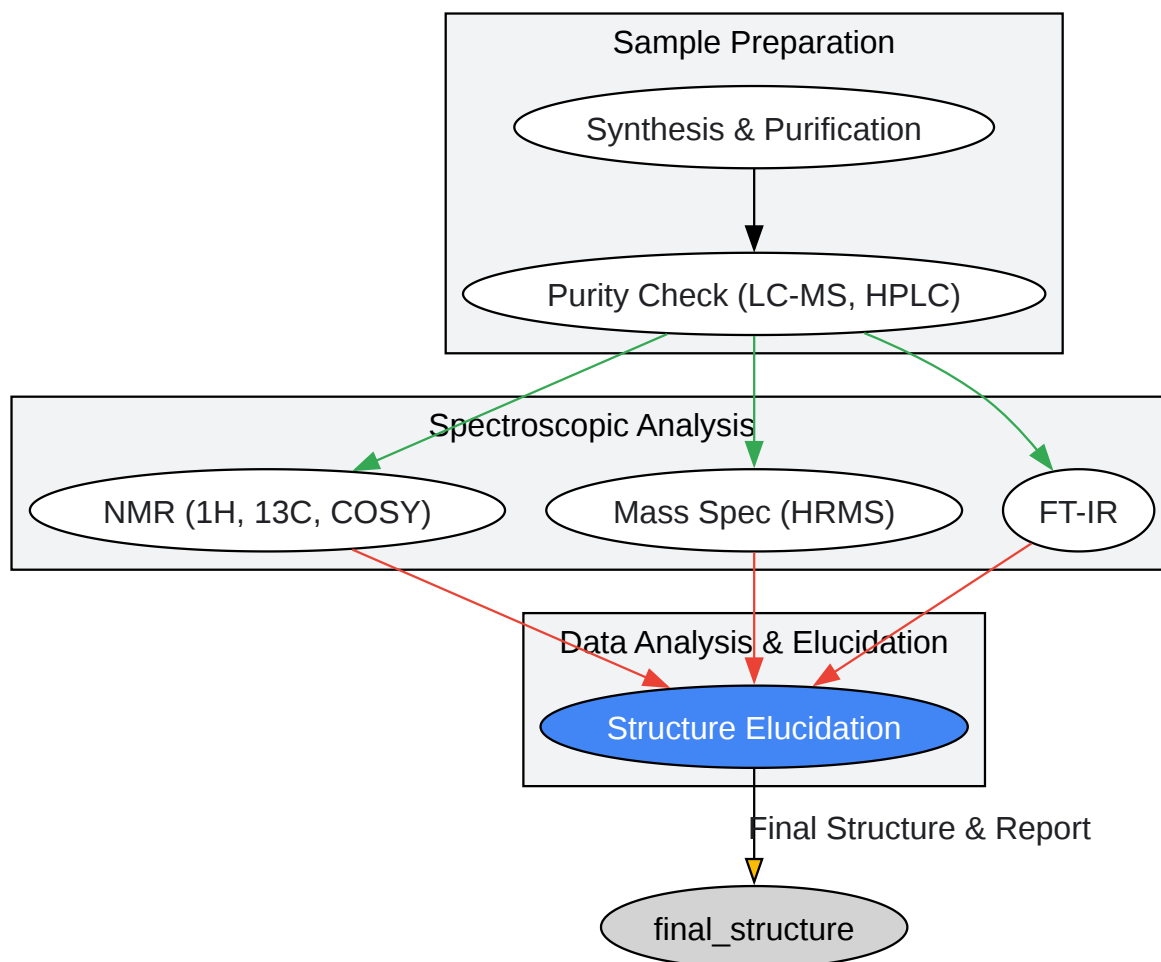
Infrared (IR) Spectroscopy

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.[10] A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.[11] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[11] The spectrum was recorded in the range of 4000-400 cm⁻¹. [1]

Visualization

Experimental Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like "Fluoriodobenzosulfon."



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Caption: Workflow for Spectroscopic Characterization.

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